1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)8-13(16)15-7-6-12(14)9-15/h2-5,12H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLHIQNQXSGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one, also known as 4-Methyl-1-(3-aminopyrrolidin-1-yl)-2-butanone , is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.29 g/mol
- CAS Number : 1249264-05-8
Synthesis
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one typically involves:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under basic conditions.
- Introduction of the Amino Group : Via nucleophilic substitution using ammonia or amines.
- Attachment of the Phenyl Ring : Through Friedel-Crafts reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
The biological activity of 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : Modulating enzymatic activity, potentially influencing metabolic pathways.
- Receptors : Acting as a ligand for certain receptors, affecting cellular signaling.
Pharmacological Effects
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, possibly through modulation of pain pathways.
- Antidepressant Activity : The compound may influence neurotransmitter systems, contributing to mood regulation.
- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one.
| Study | Findings |
|---|---|
| Study 1 | Reported that similar compounds exhibited significant analgesic effects in animal models, suggesting a possible pathway for pain relief. |
| Study 2 | Investigated neuroprotective properties in vitro, showing reduced apoptosis in neuronal cell lines when treated with related compounds. |
| Study 3 | Examined the influence on serotonin and norepinephrine levels, indicating potential antidepressant effects. |
Comparative Analysis
To understand the uniqueness of 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one compared to similar compounds, consider the following:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one | Contains a methyl group at the para position on the phenyl ring | Potential analgesic and neuroprotective effects |
| 1-(3-Aminopyrrolidin-1-yl)-2-(phenyl)ethan-1-one | Lacks methyl substitution | Different reactivity and possibly lower biological activity |
Scientific Research Applications
Pharmacological Research
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one is primarily investigated for its potential as a research chemical in pharmacological studies. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for exploring treatments for various neurological disorders.
Case Study : A study examining the effects of similar compounds on dopamine receptors indicated that modifications to the pyrrolidine structure could enhance binding affinity and selectivity for specific receptor subtypes. This suggests that 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one may exhibit similar properties, warranting further investigation into its therapeutic potential .
Synthetic Chemistry
The compound serves as a building block in synthetic organic chemistry, enabling the development of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways for creating derivatives with altered biological or chemical properties.
Application Example : Researchers have utilized this compound to synthesize novel analogs that target specific biological pathways, particularly in cancer research where targeted therapies are crucial .
Neuropharmacology
Given its structural characteristics, this compound is being studied for its effects on the central nervous system (CNS). It may influence neurotransmitter release or receptor activity, making it valuable for developing new CNS-active drugs.
Research Insight : Preliminary studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels, indicating that 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one might also have antidepressant or anxiolytic properties .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The 4-methylphenyl group in the target compound offers moderate lipophilicity compared to adamantyl derivatives (e.g., compound 26 in ), which exhibit enhanced metabolic stability but reduced solubility.
- Electronic Effects : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic density, influencing reactivity and target interactions .
Key Insights :
- Antioxidant Activity : Pyridin-2(1H)-one derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) show near-equivalent activity to ascorbic acid, highlighting the role of electron-rich substituents .
- Protease Inhibition: The aminopyrrolidine moiety in the target compound’s structural analogs (e.g., compound in ) suggests utility in antiviral drug design via interactions with protease active sites.
Preparation Methods
General Synthetic Strategy
The preparation typically involves the reaction of an appropriate amine-containing heterocycle (such as 3-aminopyrrolidine) with a substituted phenyl ketone or α-haloketone derivative. The key steps include nucleophilic substitution or condensation reactions to install the ethanone linkage and the aminopyrrolidine moiety.
Preparation via Reaction with α-Haloketones
One well-documented method involves the reaction of 3-aminopyrrolidine with α-haloketones derived from 4-methylacetophenone (4-methylphenyl ethanone). This method is supported by analogous syntheses of related compounds bearing acetophenone moieties and amine substituents:
- The α-haloketone intermediate is prepared by halogenation (e.g., bromination) at the α-position of 4-methylacetophenone.
- The nucleophilic 3-aminopyrrolidine attacks the electrophilic α-carbon of the haloketone, displacing the halide and forming the desired ethanone linkage.
- This reaction is typically carried out in refluxing solvent mixtures such as propan-2-ol and water, enhancing solubility and reaction rate.
- Reaction times are generally around 3 hours, with yields reported in the range of 85–94% for similar compounds.
Table 1: Reaction Conditions for α-Haloketone Amination
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| α-Haloketone formation | 4-methylacetophenone + halogenating agent (e.g., Br2) | Suitable organic solvent | Ambient to reflux | 1–2 h | High | Controlled halogenation at α-position |
| Nucleophilic substitution | α-Haloketone + 3-aminopyrrolidine | Propan-2-ol/water (1:2) | Reflux (~80°C) | 3 h | 85–94 | High purity, confirmed by NMR and MS |
Alternative Approaches: Direct Amination of Ketones
Another approach involves direct amination of the ketone carbonyl group via reductive amination or condensation with amine derivatives:
- The ketone group of 4-methylacetophenone can be converted to an imine or oxime intermediate by reaction with 3-aminopyrrolidine or its derivatives.
- Subsequent reduction (e.g., catalytic hydrogenation or chemical reductants) yields the aminated ethanone compound.
- This method benefits from mild conditions and can avoid the use of halogenated intermediates but may require additional purification steps.
Purification and Characterization
- The crude product is typically purified by recrystallization or chromatographic techniques.
- Spectroscopic analysis (1H NMR, 13C NMR, IR, and mass spectrometry) confirms the structure. Key spectral features include signals corresponding to the NH and CH2 groups adjacent to the carbonyl, aromatic protons, and methyl substituents on the phenyl ring.
- High yields and purity are achievable with optimized reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| α-Haloketone substitution | 4-methylacetophenone α-haloketone + 3-aminopyrrolidine | Nucleophilic substitution | Reflux in propan-2-ol/water, 3 h | 85–94 | High yield, straightforward | Requires α-halogenation step |
| Reductive amination | 4-methylacetophenone + 3-aminopyrrolidine | Imine formation + reduction | Mild heating, reductant | Moderate to high | Avoids halogenation | Longer reaction time, purification needed |
Q & A
Q. Characterization :
- IR spectroscopy : Confirm C=O stretch (~1675 cm⁻¹) and NH₂/NH vibrations (~3360 cm⁻¹) .
- LC-MS (ESI) : Molecular ion peak ([M+H]⁺) at m/z calculated for C₁₃H₁₇N₂O: 217.13.
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm, 4H, Ar-H), pyrrolidine CH₂ (δ 2.5–3.5 ppm), and the carbonyl carbon (δ ~205 ppm) .
(Basic) How is the crystal structure of this compound determined using X-ray diffraction?
Methodological Answer:
Crystallographic analysis involves:
Crystal Growth : Slow evaporation of a saturated solution (e.g., ethanol/water mixture).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
Refinement : Iterative refinement with SHELXL to optimize positional and thermal parameters. Key metrics:
Q. Challenges :
- Disorder in the pyrrolidine ring may require constraints or split positions.
- Hydrogen bonding networks (e.g., NH···O=C) must be validated using Hirshfeld surface analysis .
(Advanced) How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
Focus on key structural modifications :
- Pyrrolidine ring : Introduce substituents (e.g., methyl, hydroxyl) to probe steric/electronic effects.
- Aryl group : Replace 4-methylphenyl with halogenated or electron-deficient rings to assess π-π stacking interactions.
Q. Experimental Design :
Synthesis : Parallel library synthesis using combinatorial chemistry.
Bioassays : Test analogs for target binding (e.g., kinase inhibition) via fluorescence polarization or SPR.
Computational Analysis :
- Molecular docking (AutoDock Vina) to predict binding poses.
- QSAR models : Use Hammett constants (σ) or logP values to correlate substituents with activity .
Example :
A 2024 study showed that fluorination at the 4-position of the phenyl group increased binding affinity by 40% to a kinase target .
(Advanced) How can contradictions in reported biological activities of analogs be resolved?
Methodological Answer:
Address discrepancies via:
Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines).
Structural Validation : Confirm purity (>98% by HPLC) and stereochemistry (via X-ray or CD spectroscopy).
Mechanistic Profiling :
- Off-target screening (e.g., CEREP panel) to identify polypharmacology.
- Metabolite analysis (LC-HRMS) to rule out degradation products.
Case Study :
A 2021 report found that conflicting cytotoxicity data for a chloro-substituted analog arose from impurity-driven apoptosis in one study but not another .
(Basic) What spectroscopic methods confirm the compound’s structure post-synthesis?
Methodological Answer:
Multi-Technique Validation :
| Technique | Key Data |
|---|---|
| ¹H NMR | - Aromatic protons: δ 7.2–7.4 (4H, m) - Pyrrolidine CH₂: δ 2.5–3.5 (4H, m) - NH₂: δ 1.8–2.0 (2H, br) |
| ¹³C NMR | - Carbonyl C: δ 205.2 - Aromatic C: δ 128–140 - Pyrrolidine C: δ 45–55 |
| IR | - C=O: 1675 cm⁻¹ - NH₂: 3361 cm⁻¹ |
| LC-MS | [M+H]⁺ = 217.13 (calculated), 217.12 (observed) |
(Advanced) What computational methods predict the compound’s reactivity or target interactions?
Methodological Answer:
Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-311+G(d,p) level.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Molecular Dynamics (MD) :
- Simulate solvation (e.g., TIP3P water model) to assess conformational stability.
Pharmacophore Modeling :
Example :
A 2023 MD simulation revealed that the 3-aminopyrrolidine moiety undergoes a conformational shift upon binding to a protease active site, enhancing inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
